molecular formula C9H15N3O2 B13941779 tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate

tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate

Cat. No.: B13941779
M. Wt: 197.23 g/mol
InChI Key: STRGMFWTAORPOU-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(1H-pyrazol-4-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with an amino group and a tert-butyl ester moiety. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules and enzyme inhibitors. The tert-butyl group enhances steric bulk and lipophilicity, while the amino group enables hydrogen bonding and nucleophilic reactivity, making the compound valuable in drug discovery pipelines .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7(10)6-4-11-12-5-6/h4-5,7H,10H2,1-3H3,(H,11,12)

InChI Key

STRGMFWTAORPOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CNN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents on Pyrazole Additional Functional Groups Molecular Formula Key Structural Notes
tert-Butyl 2-amino-2-(1H-pyrazol-4-yl)acetate Amino (-NH₂) at C2 tert-Butyl ester C₉H₁₅N₃O₂ Amino group enhances polarity
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Methyl (-CH₃) at N1 tert-Butyl ester C₁₀H₁₆N₂O₂ Methyl reduces hydrogen bonding
tert-Butyl 2-(5-amino-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acetate 4-Fluorophenyl at C3, Amino at C5 tert-Butyl ester C₁₅H₁₇FN₃O₂ Fluorine increases electronegativity
tert-Butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate None Pyrrolidine-1-carboxylate C₁₃H₂₁N₃O₂ Cyclic amine adds rigidity
[2-tert-butyl-5-methyl-4-(pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate Pentafluorophenylsulfanyl at C4 Methoxyacetate ester C₁₉H₂₀F₅N₂O₃S Sulfanyl and fluorine enhance stability

Physicochemical Properties

  • Solubility: The amino group in the parent compound improves aqueous solubility compared to methyl or fluorophenyl analogs, which are more lipophilic .
  • Stability : The tert-butyl ester resists hydrolysis under mild conditions, whereas methoxyacetate esters (e.g., ) may exhibit different stability profiles .
  • Reactivity: Amino-substituted derivatives are prone to acylation or alkylation, while fluorinated analogs () show enhanced metabolic stability in biological systems .

Biological Activity

Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3O2C_{10}H_{17}N_{3}O_{2}. The presence of a tert-butyl group , an amino group , and a pyrazole ring contributes to its unique reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to the interactions facilitated by the pyrazole moiety. These interactions can modulate enzyme and receptor activities, leading to various biological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to either inhibition or activation depending on the specific enzyme context.
  • Signal Transduction Modulation : It affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Compounds containing pyrazole rings have demonstrated significant anticancer effects in vitro and in vivo. They inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which are common among pyrazole derivatives. This activity is often linked to the modulation of inflammatory pathways and cytokine production.
  • Antimicrobial Properties : Some studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for antibiotic development .

Case Studies

  • Anticancer Studies : A study evaluating pyrazole derivatives found that certain compounds exhibited potent antiproliferative activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2) . The study highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the pyrazole ring could enhance efficacy.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of similar pyrazole compounds, demonstrating their ability to reduce inflammatory markers in vitro. This suggests that this compound could be explored further for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related pyrazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModeratePotential
Pyrazole derivative AModerateHighLow
Pyrazole derivative BHighLowModerate

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